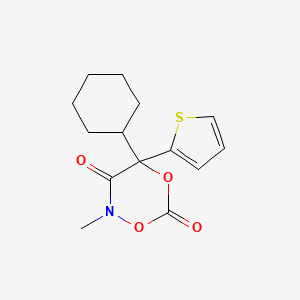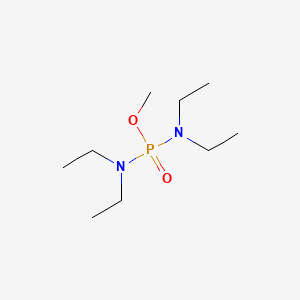
Phosphorodiamidic acid, tetraethyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodiamidic acid, tetraethyl-, methyl ester is an organophosphorus compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phosphorus atom bonded to two amide groups and an ester group. It is known for its reactivity and versatility in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphorodiamidic acid, tetraethyl-, methyl ester can be synthesized through several methods. One common approach involves the reaction of tetraethyl phosphorodiamidate with methyl iodide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Phosphorodiamidic acid, tetraethyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodiamidic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphorodiamidic acid esters.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products: The major products formed from these reactions include various phosphorodiamidic acid derivatives, which can be further utilized in chemical synthesis and industrial applications.
Scientific Research Applications
Phosphorodiamidic acid, tetraethyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramide bonds.
Biology: The compound is studied for its potential as a biochemical tool in enzyme inhibition and protein modification.
Medicine: Research explores its use in drug development, especially in designing inhibitors for specific enzymes.
Industry: It is employed in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphorodiamidic acid, tetraethyl-, methyl ester involves its interaction with molecular targets such as enzymes and proteins. The ester group can undergo hydrolysis, releasing active phosphorodiamidic acid, which then interacts with the target molecules. This interaction can inhibit enzyme activity or modify protein function, depending on the specific application.
Comparison with Similar Compounds
- Phosphorodiamidic acid, tetramethyl-, pentachlorophenyl ester
- Phosphorodiamidic acid, tetraethyl-, ethyl ester
- Phosphorodiamidic acid, tetraethyl-, propyl ester
Comparison: Phosphorodiamidic acid, tetraethyl-, methyl ester is unique due to its specific ester group, which imparts distinct reactivity and properties compared to its analogs. The methyl ester group allows for specific interactions in chemical and biological systems, making it a valuable compound in various applications.
Properties
CAS No. |
90723-35-6 |
|---|---|
Molecular Formula |
C9H23N2O2P |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
N-[diethylamino(methoxy)phosphoryl]-N-ethylethanamine |
InChI |
InChI=1S/C9H23N2O2P/c1-6-10(7-2)14(12,13-5)11(8-3)9-4/h6-9H2,1-5H3 |
InChI Key |
DRMVCCSVICBCAM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=O)(N(CC)CC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3-Nitrophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14354917.png)
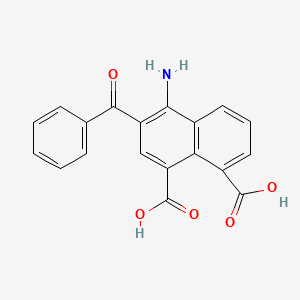

![3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane](/img/structure/B14354937.png)
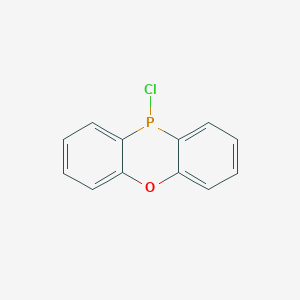
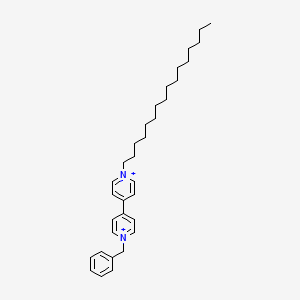
![(4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium](/img/structure/B14354975.png)
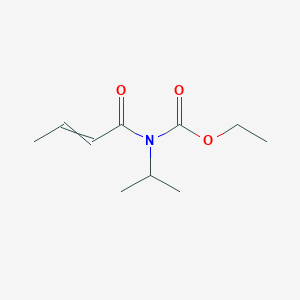
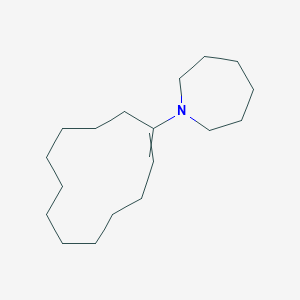
![3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate](/img/structure/B14354994.png)
![2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal](/img/structure/B14354999.png)
![N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14355012.png)
